2'-Hydroxylupalbigenin

説明

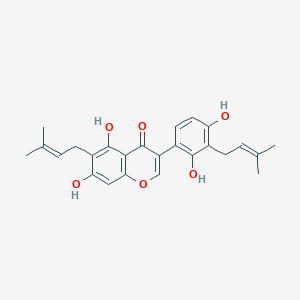

2'-Hydroxylupalbigenin (IUPAC name: 6,3'-diprenyl-5,7,2',4'-tetrahydroxyisoflavone) is a diprenylated isoflavonoid predominantly isolated from Lupinus albus (white lupin) roots and root nodules . Structurally, it features hydroxyl groups at positions 5, 7, 2', and 4', with prenyl (3-methylbut-2-enyl) substitutions at C-6 and C-3' (Figure 1). It is also referred to as angustone A in certain taxonomic contexts . This compound is notable for its role in plant-microbe interactions, particularly in modulating rhizobial symbiosis and inhibiting microbial growth .

特性

CAS番号 |

90686-13-8 |

|---|---|

分子式 |

C25H26O6 |

分子量 |

422.47 |

IUPAC名 |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |

SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |

同義語 |

6,3′-Diprenyl-2′-hydroxygenistein; 3-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; Angustone A |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone typically involves the prenylation of isoflavone precursors. The reaction conditions often include the use of prenyl bromide or prenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Cudrania tricuspidata, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions involving prenylation of isoflavone derivatives under controlled conditions.

化学反応の分析

Types of Reactions

5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other bioactive molecules.

Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial biological activities.

作用機序

The mechanism of action of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of p53 and the generation of reactive oxygen species (ROS).

類似化合物との比較

Comparison with Structurally Similar Isoflavonoids

Structural Features

Key structural distinctions between 2'-hydroxylupalbigenin and related isoflavonoids are summarized in Table 1.

| Compound | Prenylation Sites | Hydroxylation Sites | Additional Modifications | Source |

|---|---|---|---|---|

| This compound | C-6, C-3' | 5, 7, 2', 4' | None | Lupinus albus |

| Lupalbigenin | C-6, C-3' | 5, 7, 4' | Lacks 2'-OH | Lupinus albus |

| Luteone | C-6 | 5, 7, 2', 4' | Monoprenylated | Lupinus luteus |

| Wighteone | C-6 | 5, 7, 4' | Monoprenylated | Flemingia wighteana |

| 2'-Hydroxygenistein | None | 5, 7, 2', 4' | Non-prenylated | Lupinus albus |

Table 1. Structural comparison of this compound with related isoflavonoids .

Key Observations:

Antimicrobial and Symbiotic Effects

This compound exhibits stronger growth inhibition against Rhizobium lupini compared to non-hydroxylated or monoprenylated analogs (Table 2).

| Compound | Inhibition of R. lupini Growth | Adsorption on R. lupini Membranes (nmol/mg protein) |

|---|---|---|

| This compound | High | 120 (estimated) |

| Lupalbigenin | Moderate | 380 |

| Luteone | Moderate | 250 |

| Wighteone | Low | 300 |

| 2'-Hydroxygenistein | None | 2.3 |

Table 2. Biological activity and adsorption properties of this compound and related compounds .

Mechanistic Insights:

Fungal Metabolism

Unlike luteone and wighteone, this compound is resistant to hydration by Aspergillus flavus, a fungus that typically modifies prenyl groups in isoflavonoids (Table 3) .

| Compound | Metabolism by A. flavus | Product Formed |

|---|---|---|

| Luteone | Hydrated at C-6 prenyl | Dihydrofurano derivative |

| Wighteone | Hydrated at C-6 prenyl | Dihydrofurano derivative |

| This compound | No hydration | Unmodified |

Table 3. Fungal metabolism of prenylated isoflavonoids .

Ecological Significance

- Nodulation Specificity: this compound accumulates in L. albus root nodules and acts as a weak nodulation signal, unlike non-prenylated isoflavones .

- Compartmentalization : It is sequestered in root cell walls and vesicles, reducing autotoxicity while maintaining bioactivity against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。